molecular formula C14H24N2O6 B557112 Boc-Orn(Alloc)-OH CAS No. 171820-74-9

Boc-Orn(Alloc)-OH

Cat. No. B557112
M. Wt: 316.35 g/mol
InChI Key: OSIUYHBPBBOKMJ-JTQLQIEISA-N
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Description

Boc-Orn(Alloc)-OH, also known as Nα-Boc-Nδ-Alloc-L-ornithine or Nδ-Alloc-Nα-Boc-L-ornithine, is a compound used in proteomics research . It has the empirical formula C14H24N2O6 and a molecular weight of 316.35 .


Synthesis Analysis

The synthesis of Boc-Orn(Alloc)-OH involves the use of 4-methyl-morpholine and isobutyl chloroformate in dichloromethane at -15℃ for 0.25h .


Molecular Structure Analysis

The SMILES string of Boc-Orn(Alloc)-OH is CC(C)(C)OC(=O)NC@@HOCC=C)C(O)=O . The InChI key is OSIUYHBPBBOKMJ-JTQLQIEISA-N .


Physical And Chemical Properties Analysis

Boc-Orn(Alloc)-OH is a white powder . It has an assay of ≥97.0% . More specific physical and chemical properties are not available from the search results.

Scientific Research Applications

  • Cancer Cell Death Induction : A study by Girasolo et al. (2017) demonstrated that a triphenyltin(IV) compound with N-tert-butoxycarbonyl-l-ornithine (Boc-Orn-OH) inhibited the growth of various human tumor cell lines at low micromolar concentrations. It induced a pro-apoptotic mechanism, associated with plasma membrane phosphatidylserine externalization, chromatin condensation, mitochondrial dysfunction, and increased p53 levels (Girasolo et al., 2017).

  • Peptide Synthesis Enhancement : Marcucci et al. (2008) reported that S-Trt Cys, used as precursors for synthesizing protected NMe-Cys, could be derivatized into a myriad of S-protected derivatives, demonstrating the versatility of Boc-Cys(Trt)-OH in peptide synthesis (Marcucci et al., 2008).

  • Development of Fmoc and Alloc Protecting Groups : Khattab et al. (2010) discussed the development of new Fmoc/Alloc-oxime reagents for introducing Fmoc and Alloc protecting groups in peptide chemistry. This method offered high reactivity and purity with minimal contaminant formation (Khattab et al., 2010).

  • Formation of Protected Amino Acids : Ibrahim et al. (2011) developed a method using stable Fmoc-, Boc-, and Alloc-benzotriazoles to react with various amino acids, providing a way to introduce amino protecting groups and form protected amino acids free of dipeptide and tripeptide impurities (Ibrahim et al., 2011).

  • Synthesis of Acyl Diaminopropionic Acid Oligomers : Valerio et al. (2009) described a modular approach using N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid for the synthesis of diverse organic molecules, showcasing the utility of Alloc-protected compounds in creating complex organic structures (Valerio et al., 2009).

Safety And Hazards

Boc-Orn(Alloc)-OH should be stored at room temperature . For safety, any clothing contaminated by the product should be immediately removed . It’s recommended to move out of the dangerous area and consult a physician while showing the safety data sheet .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIUYHBPBBOKMJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373162
Record name Boc-Orn(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Orn(Alloc)-OH

CAS RN

171820-74-9
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171820-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Orn(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Krchnak, AS Weichsel, D Cabel, M Lebl - Peptide Research, 1995 - 5z.com
A synthetic library that presents patential pluumacophores in a linear fashion with variable spacing was designed (a,{3, y-library], To prove the concept, we synthe-sized a number of …
Number of citations: 21 www.5z.com
MF Oye mintsa mi-mba, É Marsault, R Leduc… - savoirs.usherbrooke.ca
Par Méryl-Farelle Oye mintsa mi-mba Département de pharmacologie-physiologie Mémoire présenté à la Faculté de médecine et des sciences de la santé en vue de l’obtention du …
Number of citations: 0 savoirs.usherbrooke.ca

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